molecular formula C30H24N2S4 B14463568 Carbamic acid, bis(diphenyldithio-, butynylene ester CAS No. 73747-41-8

Carbamic acid, bis(diphenyldithio-, butynylene ester

Cat. No.: B14463568
CAS No.: 73747-41-8
M. Wt: 540.8 g/mol
InChI Key: KRJJRCBJAVJIHL-UHFFFAOYSA-N
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Description

Carbamic acid, bis(diphenyldithio-, butynylene ester is a complex organic compound that falls under the category of carbamates. Carbamates are derivatives of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This particular compound is known for its unique structure and properties, which make it valuable for specific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, bis(diphenyldithio-, butynylene ester typically involves the esterification of carbamic acid with diphenyldithio- and butynylene groups. The reaction conditions often require the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method allows for the efficient and large-scale production of the compound. The use of advanced catalysts and optimized reaction conditions ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, bis(diphenyldithio-, butynylene ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester groups to alcohols or amines.

    Substitution: The ester groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents like alkyl halides are employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Carbamic acid, bis(diphenyldithio-, butynylene ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a drug delivery system.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of carbamic acid, bis(diphenyldithio-, butynylene ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The molecular targets may include proteins, nucleic acids, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid esters: These compounds share a similar core structure but differ in their ester groups.

    Dithiocarbamates: These compounds contain sulfur atoms and have similar chemical properties.

    Butynylene esters: These esters have a similar butynylene group but differ in their other functional groups.

Uniqueness

Carbamic acid, bis(diphenyldithio-, butynylene ester is unique due to its combination of diphenyldithio- and butynylene groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

73747-41-8

Molecular Formula

C30H24N2S4

Molecular Weight

540.8 g/mol

IUPAC Name

4-(diphenylcarbamothioylsulfanyl)but-2-ynyl N,N-diphenylcarbamodithioate

InChI

InChI=1S/C30H24N2S4/c33-29(31(25-15-5-1-6-16-25)26-17-7-2-8-18-26)35-23-13-14-24-36-30(34)32(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-22H,23-24H2

InChI Key

KRJJRCBJAVJIHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=S)SCC#CCSC(=S)N(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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